N-carbamoylglutamic acid

Pharmacokinetics Drug Metabolism Stability

Researchers requiring a stable, orally viable carbamoyl phosphate synthetase 1 (CPS1) activator for urea cycle disorder studies or arginine enhancement face a critical supply challenge: the endogenous activator N-acetylglutamate (NAG) is rapidly hydrolyzed in vivo, rendering it therapeutically impractical. N-carbamoylglutamic acid (NCG, carglumic acid) resolves this by exhibiting superior metabolic stability, serving as the only orally active NAG analog clinically approved for NAGS deficiency. - Clinical efficacy: FDA/EMA-approved orphan drug for hyperammonemia; also demonstrates quantitative performance in livestock-61% increase in piglet weight gain and 68% increase in plasma arginine. - Distinct transporter profile: NCG interacts specifically with EAAT3, unlike NAG which is accepted by a broader range of EAATs, providing a precise experimental tool. - Supply assurance: Available in research and bulk quantities with rigorous analytical documentation to support preclinical development and feed formulation studies.

Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS No. 40860-26-2
Cat. No. B1273972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-carbamoylglutamic acid
CAS40860-26-2
Synonymscarbamylglutamate
N-carbamoyl-L-glutamate
N-carbamoylglutamate
N-carbamylglutamate
Molecular FormulaC6H10N2O5
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NC(=O)N
InChIInChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)
InChIKeyLCQLHJZYVOQKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-carbamoylglutamic acid (NCG) Overview


N-carbamoylglutamic acid (NCG), also known as carglumic acid, is a synthetic, non-proteinogenic amino acid derivative [1]. It is a structural analogue of N-acetylglutamate (NAG), the endogenous allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle . NCG is clinically approved as an orphan drug (Carbaglu) for the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias, and is also utilized as an arginine enhancer in animal feed [2].

N-carbamoylglutamic acid: Key Differentiators


Although N-acetylglutamate (NAG) and arginine (Arg) share overlapping mechanistic pathways with N-carbamoylglutamic acid (NCG) in the urea cycle and arginine biosynthesis, they are not functionally interchangeable for scientific or industrial applications. NCG exhibits a distinct metabolic stability profile compared to its endogenous analog, NAG, which is rapidly hydrolyzed in vivo [1]. Furthermore, while NCG can enhance endogenous arginine production, it demonstrates superior efficacy and a different mode of action compared to direct arginine supplementation, which is limited by rapid catabolism and high dosage requirements [2]. The following quantitative evidence details these performance-based differentiators that preclude simple substitution.

N-carbamoylglutamic acid Performance Metrics


Metabolic Stability vs. NAG

N-carbamoylglutamic acid (NCG) demonstrates quantifiably superior metabolic stability compared to its endogenous analog, N-acetylglutamate (NAG). While NAG is rapidly degraded by cytosolic aminoacylase, NCG is more resistant to this hydrolysis, a critical factor enabling its oral bioavailability [1]. This difference is fundamental to its therapeutic utility, as oral administration of NAG would be ineffective due to its short half-life and rapid clearance [2].

Pharmacokinetics Drug Metabolism Stability

Half-Life Profile

In vivo, N-carbamoylglutamic acid (NCG) exhibits a pharmacokinetic profile suitable for intermittent dosing, with a median elimination half-life of 5.6 hours (range: 4.3 to 9.5 hours) in humans [1]. This is in stark contrast to the endogenous activator N-acetylglutamate (NAG), which has a reported apparent half-life of approximately 14 minutes in fasted mice and up to 60 minutes in fed mice [2]. This extended half-life allows for clinically manageable dosing regimens (e.g., 2-4 times daily) for NCG, whereas the rapid clearance of NAG would necessitate continuous infusion for any sustained effect.

Bioavailability Half-life Pharmacokinetics

CPS1 Activation Efficiency

In vitro assays using purified recombinant wild-type (WT) mouse carbamyl phosphate synthetase 1 (CPS1) demonstrate that N-carbamoylglutamic acid (NCG) activates the enzyme sub-optimally compared to its endogenous activator, N-acetylglutamate (NAG), even at maximal concentrations [1]. While NCG is an effective activator, its maximal efficacy is lower than that of NAG, confirming it is a functional analog but not a full equivalent. The Km for NCG on CPS1 from rat liver has been reported as 2.0 mM, highlighting the concentration required for effective activation [2].

Enzyme Kinetics CPS1 Activation Urea Cycle

Growth Performance in Piglets

In a controlled study on 4- to 14-day-old sow-reared piglets, oral administration of N-carbamoylglutamic acid (NCG) at a dose of 2 × 50 mg/kg body weight per day resulted in a 61% increase in weight gain and a 68% increase in plasma arginine levels compared to untreated controls [1]. This demonstrates NCG's efficacy as an arginine enhancer. Furthermore, in weaned Huanjiang mini-piglets, dietary NCG supplementation significantly (P < 0.05) enhanced growth rate and the efficiency of feed use [2].

Growth Performance Feed Additive Piglet Nutrition

Intestinal Villus Development vs. L-Arginine

A direct comparative study in weanling and young rabbits evaluated the effects of supplementing the diet with either L-arginine (L-Arg) or N-carbamoylglutamic acid (NCG). Both supplements enhanced growth and immunity, but NCG was superior to L-Arg in promoting intestinal villus development. Specifically, NCG supplementation resulted in increased villus height, a higher villus height to crypt depth ratio, and a reduction in crypt depth compared to L-Arg [1]. This indicates a distinct morphological benefit of NCG beyond simply increasing arginine availability.

Gut Health Intestinal Morphology Rabbit

Milk Production in Dairy Cows

Supplementation of N-carbamoylglutamic acid (NCG) at 20 g/d per cow, initiated from the prepartum stage and continued into early lactation, significantly improved productive performance in multiparous Chinese Holstein dairy cows. Compared to control cows, NCG-supplemented cows had higher yields of milk (P < 0.01), milk protein (P < 0.01), and milk fat (P < 0.01) [1]. Additionally, in mid-lactating cows, dietary addition of NCG (10, 20, or 40 g/d) resulted in a linear increase in milk fat content and yield, as well as milk protein and total solid contents [2].

Dairy Cow Nutrition Milk Production Lactation

N-carbamoylglutamic acid Application Scenarios


Urea Cycle Disorder Therapy Research

Procurement for preclinical or clinical research focused on urea cycle disorders, particularly NAGS deficiency, propionic acidemia, or methylmalonic acidemia. The quantitative evidence of NCG's metabolic stability [1] and extended half-life [2] compared to N-acetylglutamate (NAG) justifies its selection as the only orally viable CPS1 activator for these conditions. Its sub-optimal, yet clinically effective, activation of CPS1 [3] further defines its therapeutic window and guides dosing studies.

Arginine Enhancer for Monogastric Feed

Formulation of feed for piglets and other monogastric animals where enhanced endogenous arginine synthesis is desired. The documented 61% increase in weight gain and 68% increase in plasma arginine in piglets [1] provides a quantifiable performance target. The superior effect of NCG on intestinal villus development compared to direct L-arginine supplementation in rabbits [2] suggests a distinct, value-added benefit for gut health, making NCG a premium alternative to simpler arginine sources in starter and nursery feeds.

Dairy Cattle Nutrition and Milk Quality

Use in total mixed rations (TMR) for transition and lactating dairy cows. The statistically significant increases in milk yield, milk protein, and milk fat (all P < 0.01) [1], alongside the linear increase in milk fat and protein content with NCG addition [2], provide direct, data-driven justification for its inclusion in dairy diets. This is particularly relevant for high-producing herds where even small percentage improvements in milk components can yield substantial economic returns.

Transporter-Mediated Drug Interaction Studies

Use as a reference substrate or inhibitor in studies involving excitatory amino acid transporters (EAATs), particularly EAAT3 and the sodium-dependent dicarboxylate transporter NaDC3. Research indicates NCG interacts specifically with EAAT3, while its analog NAG is accepted by a broader range of EAATs [1]. This differential interaction profile is critical for investigating and predicting potential drug-drug interactions and renal clearance mechanisms, distinguishing NCG from other dicarboxylates in experimental settings.

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